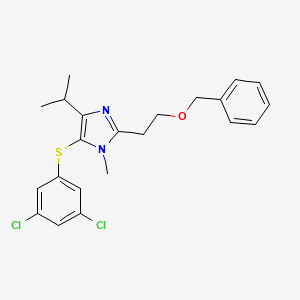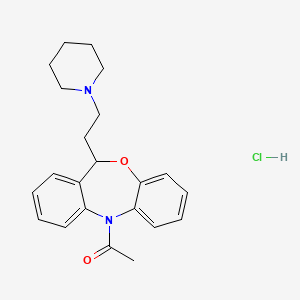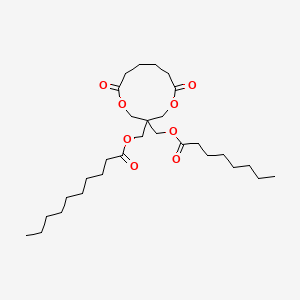
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate typically involves multi-step organic reactions. The process begins with the preparation of the core dioxacycloundecane structure, followed by the introduction of the oxooctyl and decanoate groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the oxooctyl and decanoate groups, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them into alcohols.
Substitution: The ester and ether linkages in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: Potential medical applications include its use as a scaffold for drug development. The compound’s reactivity and structural features can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl hexanoate
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl octanoate
Uniqueness: Compared to similar compounds, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate stands out due to its longer decanoate chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest for specific applications.
Properties
CAS No. |
94278-17-8 |
|---|---|
Molecular Formula |
C29H50O8 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[3-(octanoyloxymethyl)-6,11-dioxo-1,5-dioxacycloundec-3-yl]methyl decanoate |
InChI |
InChI=1S/C29H50O8/c1-3-5-7-9-10-12-14-18-26(31)35-22-29(21-34-25(30)17-13-11-8-6-4-2)23-36-27(32)19-15-16-20-28(33)37-24-29/h3-24H2,1-2H3 |
InChI Key |
MWFQOKQLWIGWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1(COC(=O)CCCCC(=O)OC1)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



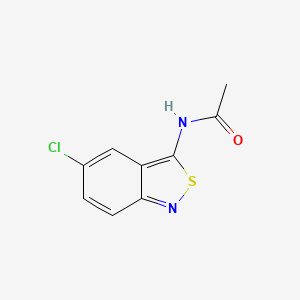
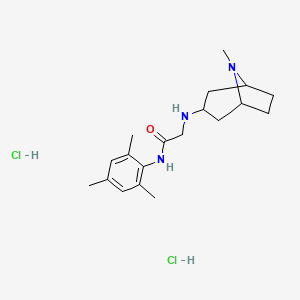


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

